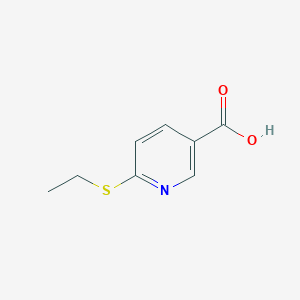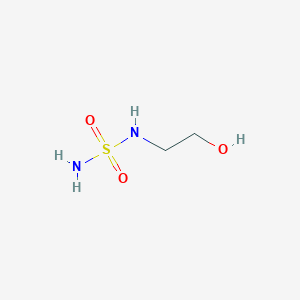![molecular formula C13H20ClNO2 B3388693 1-(2-Chloro-5-methylphenoxy)-3-[(propan-2-yl)amino]propan-2-ol CAS No. 88643-47-4](/img/structure/B3388693.png)
1-(2-Chloro-5-methylphenoxy)-3-[(propan-2-yl)amino]propan-2-ol
概要
説明
1-(2-Chloro-5-methylphenoxy)-3-[(propan-2-yl)amino]propan-2-ol is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group and an isopropylamino group attached to a propanol backbone. Its distinct chemical properties make it a valuable subject for studies in organic chemistry, pharmacology, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-5-methylphenoxy)-3-[(propan-2-yl)amino]propan-2-ol typically involves the reaction of 2-chloro-5-methylphenol with epichlorohydrin to form an intermediate epoxide. This intermediate is then reacted with isopropylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
1-(2-Chloro-5-methylphenoxy)-3-[(propan-2-yl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of phenoxy derivatives.
科学的研究の応用
1-(2-Chloro-5-methylphenoxy)-3-[(propan-2-yl)amino]propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research explores its potential therapeutic effects and its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(2-Chloro-5-methylphenoxy)-3-[(propan-2-yl)amino]propan-2-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the context of its use, whether in pharmacological studies or industrial applications.
類似化合物との比較
Similar Compounds
Formoterol: A compound with a similar structure but different functional groups, used in respiratory treatments.
Salbutamol: Another related compound with applications in treating asthma and other respiratory conditions.
Uniqueness
1-(2-Chloro-5-methylphenoxy)-3-[(propan-2-yl)amino]propan-2-ol is unique due to its specific combination of a chlorinated phenoxy group and an isopropylamino group. This structure imparts distinct chemical and biological properties, making it valuable for targeted research and applications.
特性
IUPAC Name |
1-(2-chloro-5-methylphenoxy)-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO2/c1-9(2)15-7-11(16)8-17-13-6-10(3)4-5-12(13)14/h4-6,9,11,15-16H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEIOWSBPCZKTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC(CNC(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10608112 | |
| Record name | 1-(2-Chloro-5-methylphenoxy)-3-[(propan-2-yl)amino]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88643-47-4 | |
| Record name | 1-(2-Chloro-5-methylphenoxy)-3-[(propan-2-yl)amino]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(Butylamino)-4-methyl-1,3-thiazol-5-yl]ethan-1-one hydrochloride](/img/structure/B3388618.png)
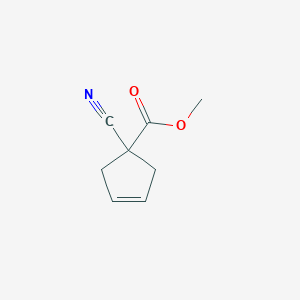
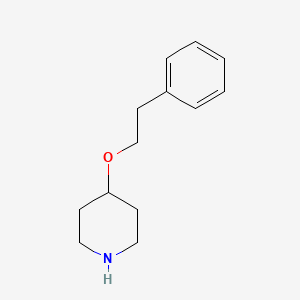
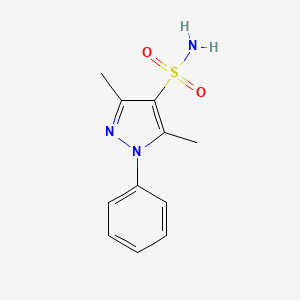
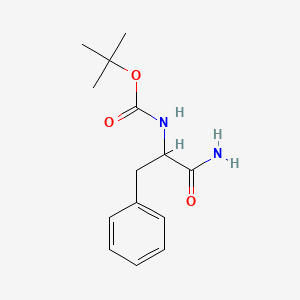
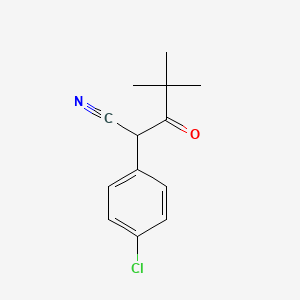
![4,6-Dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B3388667.png)
![3-[5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid](/img/structure/B3388677.png)
![3-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]propanoic acid](/img/structure/B3388683.png)

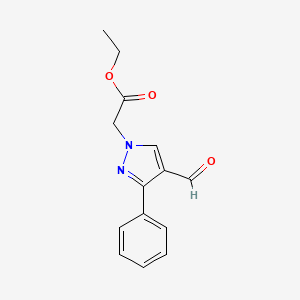
![Ethyl 2-[(2-cyanoethyl)(phenyl)amino]acetate](/img/structure/B3388705.png)
